
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate
Overview
Description
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate (CAS: 1948273-09-3) is a specialized organic compound with the molecular formula C₁₁H₂₃NO₄ and a molecular weight of 233.30 g/mol . Structurally, it consists of a tert-butyl ester group, a central propoxy linker, and a terminal 2-aminoethoxy moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules requiring cleavable linkers or solubilizing groups .
Key physicochemical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethoxy)propanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification
Biological Activity
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 241.37 g/mol
This compound features a tert-butyl group, an ether linkage, and an aminoethoxy moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in inhibiting cancer cell proliferation and modulating gene expression.
Inhibition of Cancer Cell Proliferation
A study investigated the antiproliferative effects of related compounds in various cancer cell lines. The results indicated that structural modifications significantly affect the potency of these compounds against cancer cells. For instance, a related compound demonstrated submicromolar inhibition in multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values ranging from 0.1 to 1 μM depending on the specific analog tested .
Compound | Cell Line | IC (μM) |
---|---|---|
3a | A549 | 0.5 |
3b | MCF-7 | 0.8 |
3c | MDA-MB-231 | 0.6 |
The mechanism by which this compound exerts its effects appears to involve modulation of transcription factors such as CREB (cAMP response element-binding protein). The compound's ability to inhibit CREB-mediated transcription has been linked to its structural features, particularly the amino group which plays a critical role in binding interactions .
Case Studies
- CREB Inhibition : In a study involving HEK293T cells, the compound was shown to inhibit CREB transcriptional activity in a dose-dependent manner. The significant inhibition was noted at concentrations as low as 50 nM, suggesting high potency .
- Antiproliferative Assays : Another investigation utilized the MTT assay to evaluate cell viability across different concentrations. The findings revealed that the compound effectively reduced cell viability in a concentration-dependent manner across multiple cancer types .
Safety and Toxicity Profile
While the biological activities are promising, it is crucial to assess the safety and toxicity profiles of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, comprehensive toxicological evaluations are necessary for clinical applications .
Scientific Research Applications
Drug Discovery and Development
- Targeted Protein Degradation : The compound is integral in developing PROTACs aimed at degrading oncogenic proteins that drive cancer progression. For instance, studies have demonstrated its effectiveness in targeting the androgen receptor, a key player in prostate cancer .
Biochemical Assays
- Cellular Studies : Researchers employ this compound in cellular assays to study protein interactions and degradation pathways. It aids in elucidating the roles of specific proteins in cellular functions and disease mechanisms .
Therapeutic Applications
- Gene Therapy : Its application extends to gene therapy solutions where it can be utilized to modulate gene expression through targeted protein degradation, potentially leading to innovative treatments for genetic disorders .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate?
Methodological Answer: The synthesis typically involves multi-step alkylation and deprotection reactions. For example, tert-butyl bromoacetate can react with a hydroxyl-containing precursor (e.g., 3-(2-aminoethoxy)propan-1-ol) under alkaline conditions. In a representative procedure, dichloromethane is used as the solvent, with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst and aqueous NaOH to drive the reaction . After extraction and solvent removal, purification via flash chromatography (ethyl acetate/petroleum ether) yields the product. Confirmation of structure is achieved through H NMR and LC-MS analysis .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer: Based on safety data sheets (SDS) for analogous tert-butyl derivatives:
- Respiratory protection : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high concentrations) .
- Skin/eye protection : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H315, H319 hazards) .
- Environmental control : Avoid drainage contamination; use spill kits with inert adsorbents (e.g., vermiculite) for accidental releases .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+Na] peaks) .
- H NMR : Assigns proton environments (e.g., tert-butyl protons at δ 1.47 ppm, ether linkages at δ 3.5–4.0 ppm) .
- TLC : Validates purity during flash chromatography (Rf values in ethyl acetate/petroleum ether systems) .
Advanced Research Questions
Q. How can researchers optimize coupling reaction yields during synthesis?
Methodological Answer: Key parameters include:
- Stoichiometry : A 4:1 molar excess of tert-butyl bromoacetate ensures complete alkylation of hydroxyl groups .
- Catalyst selection : TBAC enhances interfacial reactivity in biphasic systems (dichloromethane/aqueous NaOH) .
- Temperature control : Room temperature minimizes side reactions (e.g., ester hydrolysis) while maintaining reactivity .
- Purification : Gradient elution in flash chromatography resolves unreacted starting materials and byproducts .
Q. How to address discrepancies in reported toxicity data for tert-butyl derivatives?
Methodological Answer: Conflicting classifications (e.g., H302 vs. unlisted acute toxicity) may arise from batch-specific impurities or incomplete SDS data. To resolve:
- Cross-reference SDS : Compare hazard codes from multiple suppliers (e.g., Indagoo vs. Key Organics) .
- In-house testing : Conduct acute toxicity assays (OECD 423) on synthesized batches.
- Consult regulatory guidelines : Verify against CLP or OSHA classifications for consistency .
Q. What strategies enable the use of this compound in targeted drug delivery systems?
Methodological Answer: The aminoethoxypropoxy motif serves as a linker for conjugating therapeutic agents (e.g., PROTACs). For example:
- Functionalization : React the primary amine with activated esters (e.g., NHS-PEG) to create biodegradable spacers .
- In vivo stability : Assess metabolic degradation via LC-MS in plasma stability assays.
- Application case : In androgen receptor degradation, similar linkers facilitate proteasome-mediated target removal .
Q. Data Interpretation & Troubleshooting
Q. How to interpret unexpected byproducts in the final synthesis step?
Methodological Answer: Common issues and solutions:
- Ester hydrolysis : Detect free carboxylic acids via LC-MS (e.g., [M-H] peaks). Use anhydrous conditions and minimize acidic exposure .
- Incomplete deprotection : Monitor tert-butyl group removal (δ 1.47 ppm in NMR). Optimize trifluoroacetic acid (TFA) concentration and reaction time .
Q. What methods validate the compound’s stability under long-term storage?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months, analyzing degradation via HPLC.
- Light sensitivity : Use amber vials if UV-Vis spectra show absorbance <400 nm .
- Oxygen sensitivity : Conduct thermogravimetric analysis (TGA) to assess oxidative decomposition thresholds .
Q. Safety & Compliance
Q. How to safely scale up synthesis without compromising worker safety?
Methodological Answer:
Comparison with Similar Compounds
The following section compares tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate with structurally related compounds, focusing on molecular features, synthetic routes, and applications.
Structural Analogues
Research Findings and Key Differentiators
Amino vs. Hydroxy Termini: The amino group in the target compound enhances reactivity in amide bond formation compared to hydroxy-terminated analogues, which require activation (e.g., tosylation) for further reactions .
Linker Length and Flexibility : Compounds with longer chains (e.g., C₁₆H₃₂O₆ in ) exhibit improved solubility but reduced cellular permeability due to increased molecular weight .
Synthetic Efficiency : The target compound’s synthesis (57–90% yields) is comparable to analogues, though tosylated derivatives require additional purification steps .
Properties
IUPAC Name |
tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMKPMLVHFHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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